

# 2-Cyano-5-methoxybenzene-1-sulfonyl chloride molecular weight

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## Compound of Interest

Compound Name: 2-Cyano-5-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1465931

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An In-Depth Technical Guide to **2-Cyano-5-methoxybenzene-1-sulfonyl chloride**

## Executive Summary

This technical guide provides a comprehensive overview of **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** (CAS No. 1261573-04-9), a specialized chemical building block pivotal to advancements in organic synthesis and pharmaceutical research. With a molecular formula of  $C_8H_6ClNO_3S$  and a molecular weight of 231.66 g/mol, this compound is distinguished by its trifunctional structure: a highly reactive sulfonyl chloride group, an electron-withdrawing cyano moiety, and an electron-donating methoxy group.<sup>[1][2]</sup> This unique electronic and structural arrangement makes it an exceptionally valuable precursor for synthesizing diverse libraries of sulfonamides and sulfonate esters, motifs frequently found in biologically active molecules.<sup>[1]</sup> This document details the compound's physicochemical properties, provides a validated synthesis protocol, explores its core reactivity, outlines its applications in drug discovery, and establishes rigorous safety and handling procedures for laboratory use.

## Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective application in research and development. The key identifiers and physicochemical characteristics of **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** are summarized below.

## Compound Identifiers

Identifier	Value	Source
IUPAC Name	2-cyano-5-methoxybenzenesulfonyl chloride	PubChem[1]
CAS Number	1261573-04-9	Benchchem[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClNO <sub>3</sub> S	Benchchem[1], ChemBK[2]
InChI Key	CFOVDTUMIVSQGA-UHFFFAOYSA-N	Benchchem

## Physicochemical Data

Property	Value	Notes
Molecular Weight	231.66 g/mol	Calculated from molecular formula.[1][2]
Appearance	Off-white to light yellow solid	Typical for sulfonyl chlorides of this type.
Density (Predicted)	1.50 ± 0.1 g/cm <sup>3</sup>	Computational prediction.[2]
Boiling Point (Predicted)	405.5 ± 35.0 °C	Computational prediction.[2]
Storage Conditions	2-8°C under inert gas (Nitrogen or Argon)	Critical for preventing hydrolysis and degradation.[1][2][3]

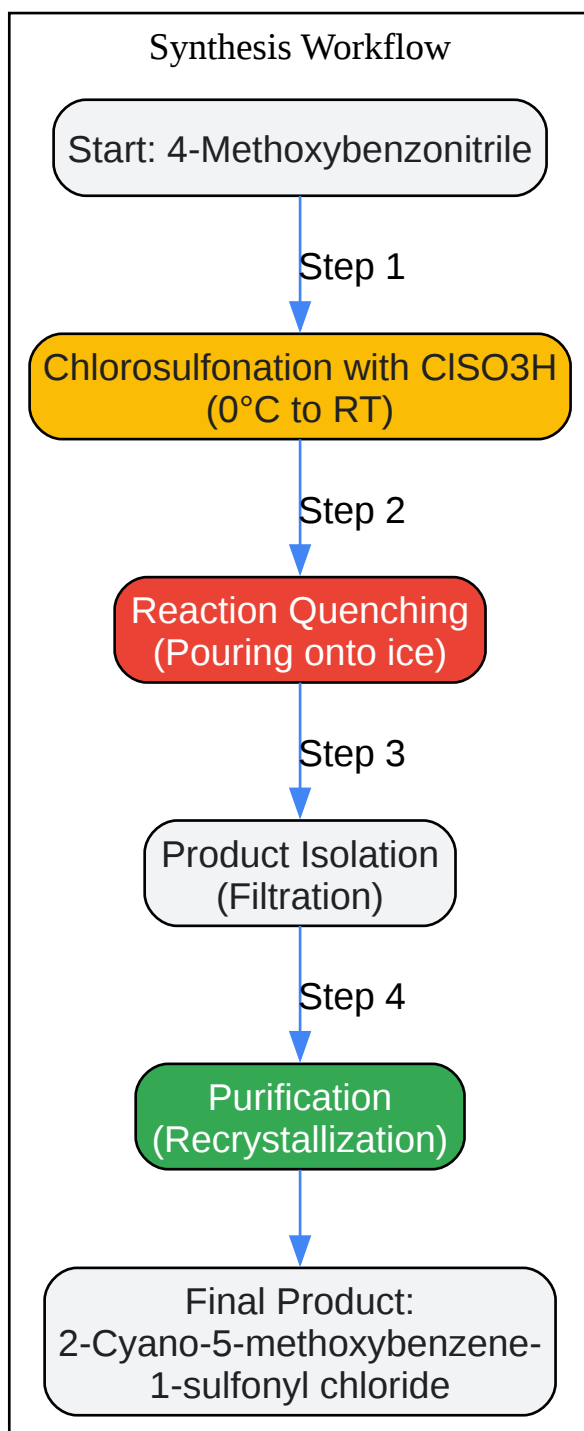
The molecule's architecture, featuring ortho-cyano and para-methoxy groups relative to the sulfonyl chloride, creates a distinct electronic environment that governs its reactivity and utility as a synthetic intermediate.

## Synthesis Protocol and Mechanistic Rationale

The synthesis of aryl sulfonyl chlorides is a cornerstone reaction in organic chemistry. The most direct and common method for preparing **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** is via the electrophilic aromatic substitution of a suitable precursor with chlorosulfonic acid.

## General Synthesis Workflow

The diagram below outlines the high-level workflow for the synthesis of the title compound.



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Caption: High-level workflow for the synthesis of **2-Cyano-5-methoxybenzene-1-sulfonyl chloride**.

## Detailed Experimental Protocol

Warning: This procedure involves highly corrosive and reactive reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

- **Reaction Setup:** Equip a three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure the system is completely dry.
- **Reagent Charging:** Charge the flask with chlorosulfonic acid ( $\text{ClSO}_3\text{H}$ , 4-5 equivalents) and cool the vessel to  $-10^\circ\text{C}$  to  $0^\circ\text{C}$  using an ice-salt bath.
  - **Scientist's Note:** The use of excess chlorosulfonic acid serves as both the reagent and the solvent. Maintaining a low temperature is critical to control the highly exothermic nature of the reaction and prevent unwanted side reactions.
- **Substrate Addition:** Slowly add the starting material, 4-methoxybenzonitrile (1 equivalent), portion-wise to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed  $5^\circ\text{C}$ .
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
- **Quenching:** Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.
  - **Scientist's Note:** This is a highly exothermic and potentially hazardous step. The addition must be slow to manage the heat generated and the release of  $\text{HCl}$  gas. Performing this in a well-ventilated fume hood is mandatory.
- **Isolation and Purification:** Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Further

wash with a cold, non-polar solvent like hexane to remove organic impurities. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

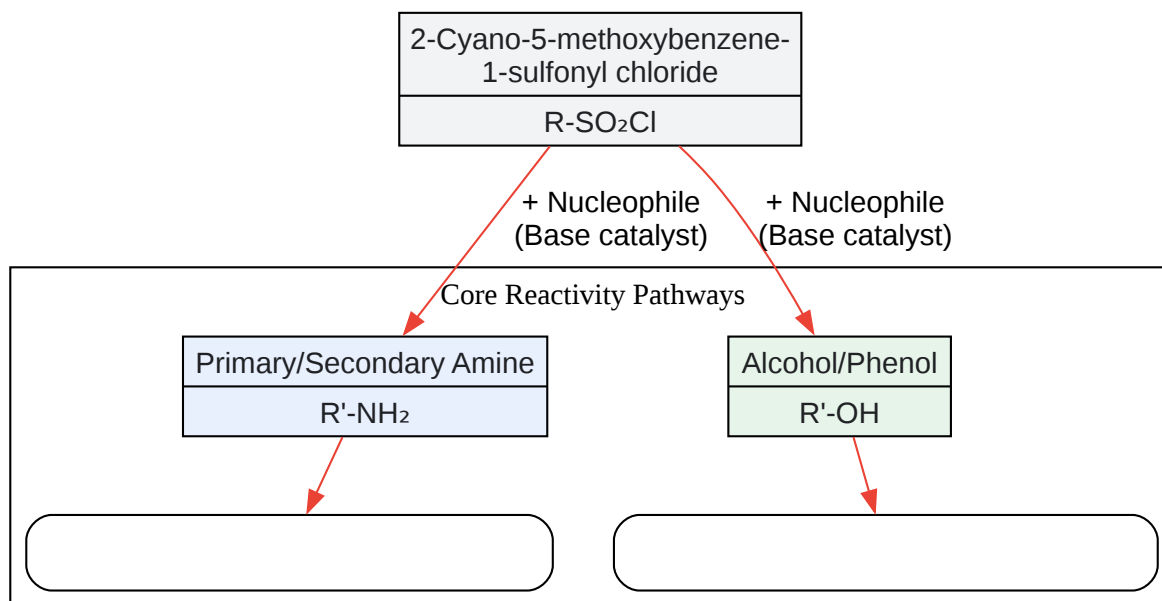
- **Drying and Storage:** Dry the purified product under vacuum. Store the final compound in a desiccator under an inert atmosphere at 2-8°C to prevent hydrolysis.[1][2]

## Chemical Reactivity and Synthetic Utility

The synthetic power of **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** lies in the predictable and high-yielding reactivity of the sulfonyl chloride functional group.

### Core Reactivity: Nucleophilic Substitution

The sulfur atom of the sulfonyl chloride group is highly electrophilic, making it an excellent target for nucleophiles. This reactivity is the basis for its primary application: the synthesis of sulfonamides and sulfonate esters.[1][4]



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Caption: Nucleophilic substitution reactions of **2-Cyano-5-methoxybenzene-1-sulfonyl chloride**.

- **Sulfonamide Formation:** In the presence of a primary or secondary amine and a non-nucleophilic base (e.g., pyridine, triethylamine), the sulfonyl chloride readily forms a stable sulfonamide bond. This reaction is fundamental in medicinal chemistry.
- **Sulfonate Ester Formation:** Similarly, reaction with an alcohol or phenol yields the corresponding sulfonate ester. Sulfonate esters are valuable intermediates in their own right, often used as leaving groups in further substitution reactions.

## Applications in Research and Drug Development

The structural motifs accessible from **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** are of high interest to the pharmaceutical industry.

- **Scaffold for Bioactive Molecules:** The sulfonamide linkage is a privileged structure in drug design, present in a wide array of therapeutics including antibiotics, diuretics, and anticonvulsants. This reagent provides a direct entry point to novel sulfonamide derivatives for screening and lead optimization.<sup>[1]</sup>
- **Modulation of Physicochemical Properties:** The methoxy group can participate in hydrogen bonding and improve metabolic stability, while the cyano group can act as a hydrogen bond acceptor or be used to fine-tune electronic properties and potency.<sup>[5]</sup> The combination of these groups allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound.
- **Building Block for Combinatorial Chemistry:** Its well-defined reactivity makes it an ideal building block for the parallel synthesis of compound libraries.<sup>[6]</sup> By reacting it with a diverse set of amines, researchers can rapidly generate hundreds of distinct molecules for high-throughput screening against biological targets.

## Safety, Handling, and Storage Protocols

Due to its reactivity and corrosive nature, strict safety protocols must be followed when working with **2-Cyano-5-methoxybenzene-1-sulfonyl chloride**.

## Hazard Identification

The compound is classified as a dangerous good and presents multiple hazards.

Hazard Class	GHS Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed[7] [8]	GHS07 (Exclamation Mark)
Skin Corrosion	H314: Causes severe skin burns and eye damage[8][9]	GHS05 (Corrosion)
Eye Damage	H314: Causes severe skin burns and eye damage[9]	GHS05 (Corrosion)
Shipping Classification	UN 3261, Hazard Class 8	Corrosive Solid

## Safe Handling Protocol

- Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
  - Eye Protection: Use chemical safety goggles and a face shield.
  - Body Protection: Wear a flame-retardant lab coat.
- Dispensing: Use spark-proof tools and weigh the solid in a closed system or in a manner that minimizes dust generation.
- Waste Disposal: Dispose of waste materials and empty containers in accordance with local, regional, and national regulations for hazardous chemical waste.

## Storage and Stability

- Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and water/moisture.[7][10] The sulfonyl chloride group will hydrolyze upon contact with moisture

to form the corresponding sulfonic acid.

- Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[10] For long-term stability, storage at 2-8°C under an inert atmosphere is required.[1][3]

## Conclusion

**2-Cyano-5-methoxybenzene-1-sulfonyl chloride** is a sophisticated and highly valuable reagent for chemical synthesis. Its defined molecular weight of 231.66 g/mol and its unique trifunctional nature provide a robust platform for the creation of novel molecular entities. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, reactivity, and handling requirements is essential to fully exploit its potential in building the next generation of therapeutics and advanced materials.

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Email: [info@benchchem.com](mailto:info@benchchem.com)